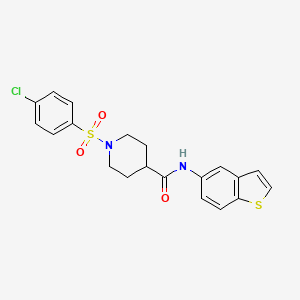
7-(2-hydroxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a phenylpiperazine moiety, which is often found in compounds with potential biological activity . The hydroxypropyl group attached to the purine ring could potentially make this compound more soluble in water.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a purine ring, a phenylpiperazine moiety, and a hydroxypropyl group. The exact structure would need to be confirmed by techniques such as NMR and X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The piperazine moiety in MFCD07197152 has been widely employed in various drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to investigate its potential as a scaffold for developing novel pharmaceutical agents. The compound’s structural features make it an interesting candidate for drug design and optimization.
Anti-Inflammatory and Analgesic Properties
Given the importance of inflammation control and pain relief, understanding the effects of MFCD07197152 on prostanoid biosynthesis could be valuable . Investigating its potential as an anti-inflammatory or analgesic agent may lead to the development of new therapeutic options.
Antimicrobial Activity
Piperazine derivatives, including MFCD07197152, have shown antimicrobial properties . Researchers explore their effectiveness against bacterial, fungal, and parasitic infections. Investigating the compound’s mechanism of action and optimizing its structure could contribute to the development of new antimicrobial agents.
Antiviral Applications
The piperazine scaffold has attracted attention from organic and medicinal chemists due to its antiviral potential . Researchers study its activity against various viruses, aiming to identify compounds that inhibit viral replication or entry. Investigating MFCD07197152’s antiviral properties may yield promising results.
Antitumor Research
Piperazines are known for their antitumor properties . Researchers explore their effects on cancer cell growth, apoptosis, and metastasis. Investigating MFCD07197152’s potential as an antitumor agent could contribute to cancer therapy advancements.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-13(26)12-25-15-16(22(2)19(28)21-17(15)27)20-18(25)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,13,26H,8-12H2,1-2H3,(H,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFSIZNPCYRTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B6485204.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6485209.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6485212.png)
![3-methyl-7-(3-phenoxypropyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485215.png)
![7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485223.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide](/img/structure/B6485243.png)
![3-amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485251.png)
![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485252.png)
![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485258.png)
![2-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}acetic acid](/img/structure/B6485284.png)
![3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6485292.png)
![ethyl 4-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6485297.png)